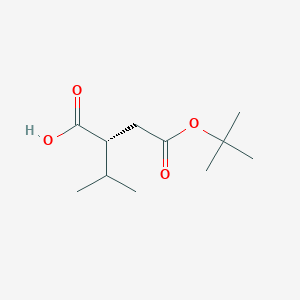

(R)-4-(Tert-butoxy)-2-isopropyl-4-oxobutanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“®-4-(Tert-butoxy)-2-isopropyl-4-oxobutanoic acid” is a chemical compound that is part of the class of compounds known as tert-butyloxycarbonyl-protected amino acids . These compounds are used in organic synthesis due to their multiple reactive groups .

Synthesis Analysis

The synthesis of this compound involves the use of amino acid ionic liquids (AAILs) which are derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) . These protected AAILs are used as the starting materials in dipeptide synthesis with commonly used coupling reagents .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a tert-butoxy group and an isopropyl group. The tert-butoxy group is known for its unique reactivity pattern which is highlighted by its characteristic applications .Chemical Reactions Analysis

The chemical reactions involving this compound are mediated by potassium tertiary butoxide (KOtBu). KOtBu can be used to perform reactions already known to be carried out using transition metals, but it has advantages in terms of environmental congruence and economic cost .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are influenced by the presence of the tert-butoxy group. This group is known for its unique reactivity pattern which is highlighted by its characteristic applications .科学的研究の応用

Chiral Intermediate in Pharmaceutical Synthesis

(R)-4-(Tert-butoxy)-2-isopropyl-4-oxobutanoic acid plays a crucial role as a chiral intermediate in the synthesis of pharmaceutical compounds. A notable example is its use in the synthesis of sitagliptin, a medication for diabetes. The process involves a sequence of steps including methylation, Boc-protection, acylation, reduction, and oxidation, achieving a significant overall yield of about 41% (Zhang Xingxian, 2012).

Synthesis of Dipeptide Isosteres

Another application is in the synthesis of hydroxyethylene dipeptide isosteres, which are crucial in the development of inhibitors for enzymes like renin. These isosteres mimic the tetrahedral intermediate formed during enzyme-catalyzed hydrolysis of the peptidic bond, showcasing the versatility of this compound in medicinal chemistry (S. Thaisrivongs et al., 1987).

Application in Organic Synthesis

This compound is also involved in various organic synthesis processes. For instance, it's used in the preparation of compounds like tert-butylperoxy radical, which is an effective oxidant for phenols and anilines (M. Ratnikov et al., 2011). Additionally, it aids in the synthesis of complex molecules like trachyspic acid, a tumor cell heparanase inhibitor, demonstrating its utility in creating biologically active substances (K. Morokuma et al., 2008).

Enzymatic Reactions

In enzymatic reactions, it's used for the asymmetric reduction of substrates like ethyl 4-chloro-3-oxobutanoate. This demonstrates the compound's utility in biocatalytic processes, which are essential for producing optically active pharmaceuticals (S. Shimizu et al., 1990).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

(2R)-4-[(2-methylpropan-2-yl)oxy]-4-oxo-2-propan-2-ylbutanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O4/c1-7(2)8(10(13)14)6-9(12)15-11(3,4)5/h7-8H,6H2,1-5H3,(H,13,14)/t8-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMCJVFYCDSYHGW-MRVPVSSYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CC(=O)OC(C)(C)C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](CC(=O)OC(C)(C)C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-cyclohexylethanone](/img/structure/B2637909.png)

![4,5-diethyl 1-{1-[(5-chloro-2-methylphenyl)carbamoyl]propyl}-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B2637910.png)

![2-methyl-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzamide](/img/structure/B2637913.png)

![[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl]-(3,6-dichloropyridin-2-yl)methanone](/img/structure/B2637915.png)

![N-{[1-(morpholin-4-yl)cyclobutyl]methyl}-4-propyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2637918.png)

![3-[[3-[(2-Bromo-5-methylphenyl)sulfamoyl]phenyl]carbamoyl]cyclobutane-1-carboxylic acid](/img/structure/B2637920.png)

![Benzyl N-[2-(difluoromethoxy)ethyl]carbamate](/img/structure/B2637925.png)

![2-{[3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(3-fluorophenyl)acetamide](/img/structure/B2637927.png)

![3-butoxy-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2637929.png)